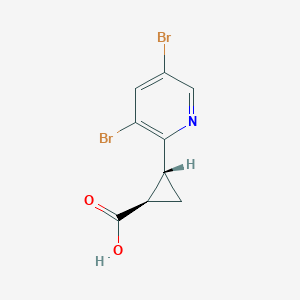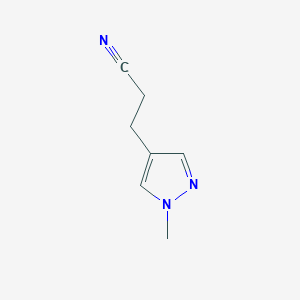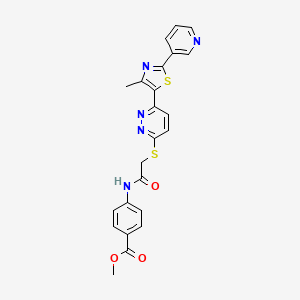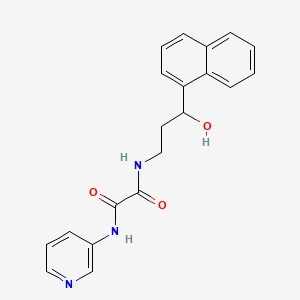
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, also known as DBPC, is a cyclopropane derivative that has been widely used in scientific research. DBPC is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid acts as a competitive antagonist of nAChR. It binds to the receptor site and prevents the binding of acetylcholine, which is the endogenous ligand of nAChR. By blocking the activation of nAChR, (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid inhibits the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce pain sensation, and inhibit addictive behaviors. (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its high selectivity for nAChR. This allows researchers to study the specific role of nAChR in various physiological and pathological processes. However, one of the limitations of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its relatively low potency compared to other nAChR antagonists. This can make it difficult to achieve complete inhibition of nAChR in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. One area of research is the development of more potent and selective nAChR antagonists that can be used in a wider range of experimental settings. Another area of research is the investigation of the role of nAChR in various neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of novel therapeutic agents that target nAChR could have important implications for the treatment of these disorders.
Synthesemethoden
The synthesis of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid involves the reaction of (R)-glycidyl butyrate with 3,5-dibromopyridine in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. The yield of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid can be improved by using a chiral auxiliary in the synthesis process.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been widely used in scientific research as a tool to study the function of nAChR. It has been used to investigate the role of nAChR in various physiological processes such as learning and memory, pain sensation, and addiction. (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has also been used to study the pathophysiology of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXLWFKQJZHHK-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)


![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)
![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)





![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)


